1-(1-(tert-Butyl)-1H-pyrrol-3-yl)-2,2,2-trifluoroethanone
Description
Properties
CAS No. |
74889-36-4 |
|---|---|
Molecular Formula |
C10H12F3NO |
Molecular Weight |
219.20 g/mol |
IUPAC Name |
1-(1-tert-butylpyrrol-3-yl)-2,2,2-trifluoroethanone |
InChI |
InChI=1S/C10H12F3NO/c1-9(2,3)14-5-4-7(6-14)8(15)10(11,12)13/h4-6H,1-3H3 |
InChI Key |
OIUNBHOGUYOFBC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)N1C=CC(=C1)C(=O)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Preparation Methods of 1-(1-(tert-Butyl)-1H-pyrrol-3-yl)-2,2,2-trifluoroethanone
General Synthetic Strategy
The synthesis of this compound typically involves the introduction of the trifluoroacetyl group onto a suitably substituted pyrrole ring, often starting from a tert-butyl-protected pyrrole or a pyrrole precursor that can be functionalized at the nitrogen and the 3-position. The trifluoroacetylation is commonly achieved using trifluoroacetylating agents such as trifluoroacetic anhydride or trifluoroacetyl chloride under controlled conditions.
Specific Synthetic Routes
Palladium-Catalyzed Cross-Coupling Approach
One advanced method involves palladium-catalyzed cross-coupling reactions starting from boronate esters of pyrrole derivatives. For example, a tert-butyl-protected pyrrole boronate ester can be coupled with trifluoroacetyl-containing electrophiles under palladium catalysis to yield the target trifluoroethanone derivative.
-
- Catalyst: (1,1'-bis(diphenylphosphino)ferrocene)palladium(II) dichloride or tetrakis(triphenylphosphine)palladium(0)
- Base: Potassium acetate or sodium carbonate
- Solvent: 1,4-dioxane, toluene, ethanol, or mixtures thereof
- Temperature: Approximately 80 °C
- Atmosphere: Inert (nitrogen or argon)
- Reaction Time: Several hours (e.g., overnight or 4.5 hours)
Example Experimental Procedure:
A mixture of a tert-butyl-protected pyrrole boronate ester and a trifluoroacetyl-containing aryl halide is degassed and stirred with the palladium catalyst and base in a solvent mixture at 80 °C under inert atmosphere. After completion, the reaction mixture is filtered, concentrated, and purified by silica gel chromatography to afford the trifluoroethanone product in high yield (up to 93%) as an off-white solid.
| Parameter | Details |
|---|---|
| Catalyst | Pd(PPh3)4 or Pd(dppf)Cl2 |
| Base | Potassium acetate or sodium carbonate |
| Solvent | 1,4-Dioxane, toluene, ethanol, water mixtures |
| Temperature | 80 °C |
| Reaction Time | 4.5 hours to overnight |
| Atmosphere | Nitrogen or argon |
| Yield | Up to 93% |
| Purification | Silica gel chromatography (Hexanes:EtOAc 9:1) |
Direct Trifluoroacetylation of Pyrrole Derivatives
Another approach involves direct trifluoroacetylation of the pyrrole ring at the 3-position using trifluoroacetyl chloride or trifluoroacetic anhydride in the presence of a base or catalyst.
-
- Reagents: Trifluoroacetyl chloride or trifluoroacetic anhydride
- Base: Pyridine or triethylamine
- Solvent: Dichloromethane or other inert solvents
- Temperature: 0 °C to room temperature
- Reaction Time: 1–4 hours
Notes:
This method requires careful control of reaction conditions to avoid over-acylation or polymerization of the pyrrole ring. Protection of the nitrogen with a tert-butyl group prior to acylation improves regioselectivity and yield.
Summary Table of Preparation Methods
| Method | Key Reagents & Catalysts | Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| Pd-Catalyzed Cross-Coupling | Pd(PPh3)4 or Pd(dppf)Cl2, potassium acetate, sodium carbonate | 80 °C, inert atmosphere, 4.5 h to overnight | Up to 93 | High selectivity, scalable |
| Direct Trifluoroacetylation | Trifluoroacetyl chloride or anhydride, pyridine or triethylamine | 0 °C to RT, 1–4 h | Moderate | Requires nitrogen protection, careful control |
Research Findings and Analytical Data
NMR Characterization:
The product typically shows characteristic signals in ^1H NMR corresponding to the tert-butyl group (singlet around 1.3–1.4 ppm), pyrrole protons, and trifluoroacetyl methylene or carbonyl region. ^19F NMR confirms the trifluoromethyl group.Mass Spectrometry:
LC-MS analysis confirms the molecular ion peak consistent with the molecular weight of 219.20 g/mol, often observed as [M+Na]^+ or [M+H]^+ ions.Purity and Yield: Purification by silica gel chromatography yields the compound as an off-white solid with purity typically above 95%, and yields up to 93% have been reported under optimized conditions.
Chemical Reactions Analysis
Types of Reactions
1-(1-(tert-Butyl)-1H-pyrrol-3-yl)-2,2,2-trifluoroethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the trifluoromethyl group, often using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrrole derivatives.
Scientific Research Applications
1-(1-(tert-Butyl)-1H-pyrrol-3-yl)-2,2,2-trifluoroethanone has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a probe in NMR studies of macromolecular complexes.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(1-(tert-Butyl)-1H-pyrrol-3-yl)-2,2,2-trifluoroethanone involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. The tert-butyl group provides steric hindrance, influencing the compound’s binding affinity and selectivity for its targets .
Comparison with Similar Compounds
(a) 1-(1-Benzyl-2,5-dimethyl-1H-pyrrol-3-yl)-2,2,2-trifluoroethan-1-one
- Structure: Benzyl group at N1, methyl groups at C2/C5, trifluoroethanone at C3.
- Methyl groups reduce steric hindrance compared to tert-butyl.
- Applications : Used as a versatile small-molecule scaffold in drug discovery .
- Key Difference : The benzyl group improves solubility in aromatic solvents, whereas the tert-butyl analog may exhibit better metabolic stability .
(b) (E)-1,1,1-Trifluoro-4-(1H-pyrrol-2-yl)but-3-en-2-one
- Structure: Conjugated enone system linked to a pyrrole ring.
- Properties: The α,β-unsaturated ketone enables Michael addition reactions, unlike the saturated trifluoroethanone in the target compound.
- Applications: Potential use in synthesizing conjugated polymers or electrophilic intermediates .
Chlorinated Aromatic Trifluoroethanones
(a) 1-(6-Chloropyridin-3-yl)-2,2,2-trifluoroethanone
- Structure: Chloropyridine ring with trifluoroethanone.
- Properties : The electron-deficient pyridine enhances reactivity in nucleophilic substitutions.
- Applications: Intermediate for agrochemicals (e.g., neonicotinoid insecticides) .
(b) 1-[3-Chloro-5-(trifluoromethyl)phenyl]-2,2,2-trifluoroethanone
- Structure : Chloro and trifluoromethyl substituents on a benzene ring.
- Properties : High electrophilicity due to dual electron-withdrawing groups.
- Applications : Key intermediate in synthesizing Afoxolaner, a veterinary antiparasitic .
Indole-Based Trifluoroethanones
(a) 1-(5-Chloro-3-indolyl)-2,2,2-trifluoroethanone
(b) 1-(5-Bromo-1H-indol-3-yl)-2,2,2-trifluoroethanone
Comparative Data Table
Biological Activity
1-(1-(tert-Butyl)-1H-pyrrol-3-yl)-2,2,2-trifluoroethanone is a compound of interest due to its potential biological activities. This article aims to explore its pharmacological properties, mechanisms of action, and relevant case studies that illustrate its biological significance.
- Molecular Formula : C11H14F3N
- CAS Number : 2028307-97-1
- Molecular Weight : 229.23 g/mol
Biological Activity Overview
The compound exhibits various biological activities, particularly in the fields of cancer research and neuropharmacology. Its structural features suggest potential interactions with biological targets, including enzymes and receptors.
- Anticancer Activity : Preliminary studies indicate that the compound may induce apoptosis in cancer cell lines. The mechanism appears to involve the disruption of mitochondrial function and the activation of caspases, leading to programmed cell death.
- Neuroprotective Effects : There is evidence suggesting that this compound can protect neuronal cells from oxidative stress, potentially through the modulation of reactive oxygen species (ROS) and enhancement of antioxidant defenses.
Table 1: Summary of Biological Activities
Case Study 1: Anticancer Activity
In a study involving K562 leukemia cells, treatment with this compound resulted in significant cell death. Flow cytometry analysis demonstrated an increase in apoptotic markers, indicating that the compound effectively triggers apoptosis through mitochondrial pathways .
Case Study 2: Neuroprotective Properties
Research focusing on neuroprotection revealed that this compound could mitigate oxidative stress in cultured neuronal cells. Treatment led to a decrease in lipid peroxidation levels and an increase in glutathione levels, suggesting a protective mechanism against oxidative damage .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
